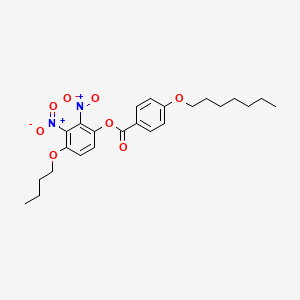
4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate is an organic compound with the molecular formula C24H30N2O8 . This compound is characterized by its complex structure, which includes both butoxy and heptyloxy groups attached to a dinitrophenyl and benzoate core. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(heptyloxy)benzoic acid with 4-butoxy-2,3-dinitrophenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-2,3-dinitrophenyl 4-heptylbenzoate
- 4-Butoxy-2,3-dinitrophenyl 4-(octyloxy)benzoate
Uniqueness
4-Butoxy-2,3-dinitrophenyl 4-(heptyloxy)benzoate is unique due to its specific combination of butoxy and heptyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H30N2O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4-butoxy-2,3-dinitrophenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C24H30N2O8/c1-3-5-7-8-9-17-32-19-12-10-18(11-13-19)24(27)34-21-15-14-20(33-16-6-4-2)22(25(28)29)23(21)26(30)31/h10-15H,3-9,16-17H2,1-2H3 |
InChI Key |
SRZJRHZZHRTZLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C=C2)OCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)

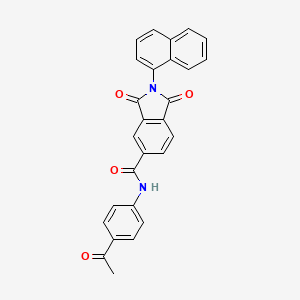

![2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11701583.png)
![Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-](/img/structure/B11701591.png)
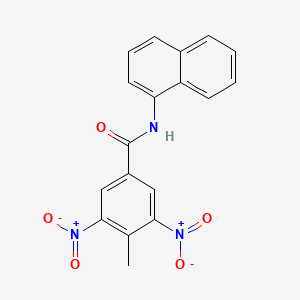
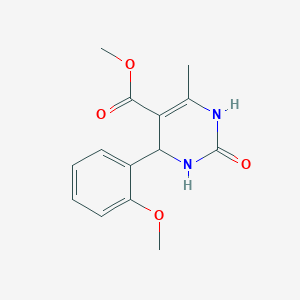
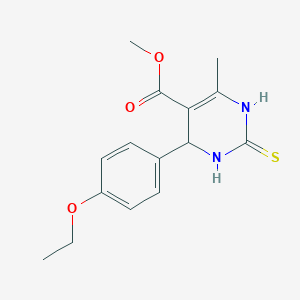
![2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11701603.png)
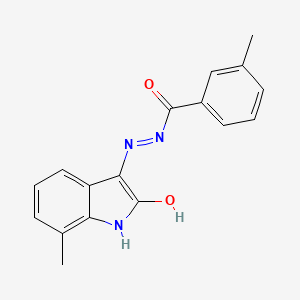
![3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11701627.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)
